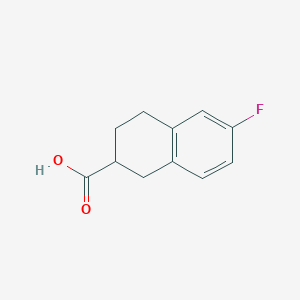

6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Descripción

BenchChem offers high-quality 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h3-4,6,9H,1-2,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWAMKDIUPAFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672188 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885269-59-0 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydro-naphtalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Introduction: The Significance of Fluorinated Tetralins in Medicinal Chemistry

The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of fluorine into such frameworks can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[4][5] 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a key building block in the synthesis of more complex pharmaceutical compounds, where the fluorinated tetralin moiety imparts these desirable characteristics.[6] This guide provides a comprehensive overview of a viable and robust synthetic pathway to this important intermediate, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that the carboxylic acid group can be installed onto a pre-existing 6-fluoro-1,2,3,4-tetrahydronaphthalene core. A key intermediate in this strategy is the corresponding 2-tetralone, which can be accessed from commercially available starting materials. The Stobbe condensation is a powerful and well-established method for the introduction of a carboxylic acid functionality to a ketone, making it an ideal choice for this transformation.[7][8][9][10][11]

The overall synthetic strategy is outlined below:

Caption: Synthesis of 6-Fluoro-2-tetralone from 6-Fluoro-1-tetralone.

Part 2: Stobbe Condensation and Subsequent Reduction

With the key 6-fluoro-2-tetralone intermediate in hand, the focus shifts to the introduction and modification of the carboxylic acid side chain.

Stobbe Condensation of 6-Fluoro-2-tetralone

The Stobbe condensation is a base-catalyzed reaction between a ketone or aldehyde and a dialkyl succinate to form an alkylidene succinic acid or its monoester. [7][8][9][10][11]In this case, 6-fluoro-2-tetralone is reacted with a dialkyl succinate, such as diethyl succinate, in the presence of a strong base like potassium tert-butoxide or sodium hydride. [8]The reaction proceeds through a γ-lactone intermediate which undergoes ring-opening to yield the monoester of the alkylidene succinic acid.

Mechanism of the Stobbe Condensation:

-

Deprotonation of the dialkyl succinate by the base to form an ester enolate.

-

Nucleophilic attack of the enolate on the carbonyl carbon of 6-fluoro-2-tetralone.

-

Intramolecular cyclization to form a γ-lactone intermediate.

-

Base-mediated ring-opening of the lactone to give the final product.

Caption: Simplified mechanism of the Stobbe Condensation.

Reduction of the Alkylidene Succinic Acid Derivative

The product of the Stobbe condensation is an unsaturated dicarboxylic acid monoester. To obtain the target 6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, the double bond needs to be reduced. This can be achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. [12][13]This step typically proceeds with high yield and stereoselectivity, leading to the desired saturated carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-2-tetralone (Illustrative)

-

Reduction: To a stirred solution of 6-fluoro-1-tetralone (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise. The reaction is stirred for 1 hour at room temperature, then quenched with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Dehydration: The crude alcohol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (0.1 eq) is added. The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion, the reaction is cooled, washed with saturated sodium bicarbonate solution, and the solvent is removed in vacuo.

-

Epoxidation and Rearrangement: The crude olefin is dissolved in dichloromethane and cooled to 0 °C. m-Chloroperoxybenzoic acid (1.2 eq) is added, and the mixture is stirred until the starting material is consumed. The reaction is then quenched with a solution of sodium thiosulfate. The organic layer is washed, dried, and concentrated. The crude epoxide is then treated with a catalytic amount of acid (e.g., sulfuric acid in ethanol) and heated to induce rearrangement to 6-fluoro-2-tetralone. [14]Purification is achieved by column chromatography.

Protocol 2: Synthesis of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

-

Stobbe Condensation: To a solution of potassium tert-butoxide (1.2 eq) in tert-butanol, a mixture of 6-fluoro-2-tetralone (1.0 eq) and diethyl succinate (1.5 eq) is added dropwise at room temperature. The reaction mixture is stirred for several hours, then acidified with dilute hydrochloric acid and extracted with ether. The organic extracts are washed with brine, dried, and concentrated.

-

Saponification and Reduction: The crude product from the Stobbe condensation is saponified using aqueous sodium hydroxide. The resulting diacid is then subjected to catalytic hydrogenation using 10% Pd/C in a suitable solvent like acetic acid or ethanol under a hydrogen atmosphere (e.g., 50 psi) until the uptake of hydrogen ceases. [12][13]The catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |

| 6-Fluoro-1-tetralone | C₁₀H₉FO | 164.18 | ¹H NMR, ¹³C NMR, MS |

| 6-Fluoro-2-tetralone | C₁₀H₉FO | 164.18 | ¹H NMR, ¹³C NMR, MS |

| 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C₁₁H₁₁FO₂ | 194.20 | ¹H NMR, ¹³C NMR, MS, IR |

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide, centered around the strategic application of the Stobbe condensation, provides a reliable and scalable route to 6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This versatile building block can be further elaborated to access a wide range of novel fluorinated tetralin derivatives for drug discovery programs. Future work could focus on the development of asymmetric syntheses to access enantiomerically pure forms of the target molecule, which is often a critical requirement for pharmaceutical applications.

References

- Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - NIH. (URL: )

- Stobbe Condensation: Definition, Examples, Reagents and Mechanism - Organic Chemistry Reaction. (URL: )

- 6,8-Difluoro-2-tetralone - 843644-23-5 - Vulcanchem. (URL: )

- (PDF)

- Stobbe Condens

- Defluorination and Other Transformations of Perfluorinated Tetralin, Alkyltetralins and 4-Methyl-1,2-dihydronaphthalene in the System Zn–DMF.

- Stobbe Condensation Reaction/Mechanism of Stobbe Condensation reaction/Example of stobbe condens

- 6-Fluoro-2-tetralone - Chem-Impex. (URL: )

- US4760174A - Tetralin derivatives, their preparation and their use - Google P

- Stobbe condens

- EP0339521A1 - Process for manufacturing tetralin derivatives, and tetralin derivatives - Google P

- Process For Preparation Of 6 Fluoro 3,4 Dihydro 2(h) Benzopyran 2 Carboxaldehyde. (URL: )

- WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google P

- 6-Fluorochromane-2-carboxylic acid synthesis - ChemicalBook. (URL: )

- Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PubMed Central. (URL: )

- Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold - PMC - PubMed Central. (URL: )

- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF - ResearchG

- A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2- carboxylic acid. (URL: )

- Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - RSC Publishing. (URL: )

- 6-Fluoro-2-tetralone | 29419-14-5 - Sigma-Aldrich. (URL: )

- RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google P

- Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid - ResearchG

- Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione - MDPI. (URL: )

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. (URL: )

- CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google P

- A concise approach for the synthesis of 6-methoxy-2-tetralone - MedCrave online. (URL: )

- Solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives under green and convenient conditions - Organic Chemistry Research. (URL: )

- (PDF)

- Shaping the future of medicine through diverse therapeutic applications of tetralin deriv

- 1-benzopyran-3-carboxylic Acid: A Novel Scaffold for Combinatorial Synthesis of Coumarins - OUCI. (URL: )

Sources

- 1. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives [ouci.dntb.gov.ua]

- 4. Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6,8-Difluoro-2-tetralone (843644-23-5) for sale [vulcanchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemistry-reaction.com [chemistry-reaction.com]

- 8. researchgate.net [researchgate.net]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. youtube.com [youtube.com]

- 11. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 12. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. medcraveonline.com [medcraveonline.com]

Physicochemical properties of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a fluorinated derivative of the tetralin scaffold, a structure of interest in medicinal chemistry. The incorporation of a fluorine atom and a carboxylic acid moiety significantly influences its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the key physicochemical attributes of this compound. It details authoritative, field-proven experimental protocols for determining its lipophilicity (LogP), acidity (pKa), aqueous solubility, and melting point. The causality behind experimental choices is explained to ensure methodological robustness and data integrity, empowering researchers to accurately characterize this and similar molecules for drug discovery and development applications.

Introduction: The Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from a laboratory concept to a clinical reality is fundamentally governed by its physicochemical properties. For a molecule like 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, its structural features—a semi-rigid bicyclic core, an electron-withdrawing fluorine atom, and an ionizable carboxylic acid group—dictate its interaction with biological systems.

-

Lipophilicity (LogP): This parameter influences the compound's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects. A finely tuned LogP is critical for achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile.

-

Acidity (pKa): The pKa value determines the ionization state of the carboxylic acid at a given pH.[1] This is paramount, as the charge of the molecule dramatically affects its solubility, permeability, and interaction with its biological target.

-

Solubility: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[2][3] Understanding the solubility profile under various pH conditions is essential for formulation development.[2][4]

-

Melting Point: While a basic property, the melting point provides a crucial indication of a compound's purity and crystal lattice stability. A sharp melting range is a hallmark of a pure crystalline solid.[5]

This document serves as a technical framework for the empirical determination of these critical parameters, grounded in internationally recognized standards.

Core Compound Properties and Data Summary

While extensive experimental data for this specific compound is not broadly cataloged, its fundamental properties can be calculated or determined using the standardized protocols detailed herein.

| Property | Data | Source / Method |

| IUPAC Name | 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | - |

| CAS Number | 885269-59-0 | Chemical Abstract Service[6] |

| Molecular Formula | C₁₁H₁₁FO₂ | Calculated |

| Molecular Weight | 208.20 g/mol | Calculated |

| Melting Point | To be determined experimentally | Protocol 6.2 |

| Aqueous Solubility | To be determined experimentally | Protocol 5.2 |

| pKa | To be determined experimentally | Protocol 4.2 |

| LogP (o/w) | To be determined experimentally | Protocol 3.2 |

Lipophilicity Analysis: The Octanol-Water Partition Coefficient (LogP)

The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is its logarithmic form and is a cornerstone of drug design.[7]

Causality in LogP Determination

The "shake-flask" method remains the gold standard for its direct measurement of partitioning.[7] The choice of n-octanol is deliberate; its amphiphilic nature mimics the lipid bilayers of cell membranes. Methodological rigor is crucial: pre-saturation of the aqueous and organic phases prevents volume changes during the experiment, ensuring the equilibrium measurement is accurate.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol is adapted from established OECD and industry guidelines.[7][8]

-

Preparation of Phases:

-

Combine equal volumes of n-octanol and purified water (e.g., 500 mL of each) in a large separatory funnel.

-

Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C) to ensure mutual saturation.

-

Allow the phases to separate completely for at least 24 hours. Carefully separate and store the n-octanol-saturated water and water-saturated n-octanol phases.

-

-

Partitioning Experiment:

-

Accurately weigh a small amount of the test compound (e.g., 1-5 mg) and dissolve it in the phase in which it is more soluble.

-

Add a precise volume of the pre-saturated n-octanol and pre-saturated water to a suitable vessel (e.g., a centrifuge tube) at a ratio that ensures the final concentration in each phase is within the analytical detection limits. A common starting ratio is 1:1.

-

Vortex the mixture vigorously for 5 minutes to facilitate partitioning, then agitate on a mechanical shaker at a constant temperature for at least 24 hours to reach equilibrium.[8]

-

Centrifuge the vessel for 10-15 minutes at a sufficient speed to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from each phase, avoiding any contamination from the interface.

-

Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Calculate the partition coefficient, P = [Concentration in n-octanol] / [Concentration in water].

-

Calculate LogP = log₁₀(P). The experiment should be repeated at least in triplicate.

-

Workflow for LogP Determination

Caption: Diagram 1: Shake-Flask LogP Determination Workflow

Acidity and Ionization State: pKa Determination

The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (unionized) and deprotonated (ionized) forms. For a carboxylic acid, this equilibrium is crucial for its behavior in the varying pH environments of the gastrointestinal tract and bloodstream.

Causality in pKa Determination

Potentiometric titration is a highly reliable method for pKa determination.[9] It relies on monitoring the pH of a solution as a titrant (a strong base, like NaOH) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa. The use of a co-solvent (like methanol or DMSO) is often necessary for compounds with low water solubility to ensure they remain dissolved throughout the titration. The pKa value is then extrapolated back to a wholly aqueous environment.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol is based on OECD Guideline 112.[1][10]

-

System Calibration:

-

Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25°C).

-

-

Sample Preparation:

-

Accurately prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent system. For compounds with poor water solubility, a mixture of water and a co-solvent (e.g., 20% v/v methanol) can be used.

-

Prepare a blank solution containing only the solvent system.

-

-

Titration:

-

Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette tip.

-

Begin stirring the solution gently.

-

Add a standardized strong base solution (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.02 mL).

-

Record the pH value after each addition, ensuring the reading has stabilized.

-

Continue the titration well past the expected equivalence point (e.g., to pH 11-12).

-

Perform a blank titration on the solvent system alone to correct for its own acidity/alkalinity.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot indicates the equivalence point.

-

The pKa is the pH value recorded at the half-equivalence point (i.e., when half of the volume of titrant needed to reach the equivalence point has been added).

-

Workflow for pKa Determination

Caption: Diagram 2: Potentiometric pKa Determination Workflow

Aqueous Solubility Profile

Aqueous solubility is defined as the saturation concentration of a compound in water at a given temperature.[3] For ionizable compounds like 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, solubility is highly pH-dependent.

Causality in Solubility Determination

The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility.[2][3] The core principle is to create a saturated solution by adding an excess of the solid compound to the aqueous medium and allowing it to reach equilibrium. It is critical to ensure sufficient time for equilibrium to be reached, which can vary from hours to days.[11] The subsequent separation of undissolved solid from the saturated solution must be done carefully (e.g., by centrifugation and filtration) to avoid artificially inflating the measured concentration.

Experimental Protocol: pH-Dependent Aqueous Solubility

This protocol follows principles outlined in USP and WHO guidelines.[2][11]

-

Media Preparation:

-

Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[11]

-

-

Equilibration:

-

Add an excess amount of the solid compound to vials containing each buffer. The excess should be clearly visible.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[11]

-

Agitate the samples until equilibrium is reached. Preliminary experiments are recommended to determine the necessary time, but 24-48 hours is a typical duration.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range.

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

-

The measured concentration represents the equilibrium solubility at that specific pH and temperature.

-

Workflow for Aqueous Solubility Determination

Caption: Diagram 3: Equilibrium Solubility Determination Workflow

Thermal Properties: Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid. It is a fundamental physical property used to assess purity. Impurities typically depress and broaden the melting range.[5]

Causality in Melting Point Determination

The capillary method is the standard technique recognized by pharmacopeias.[12] A small, tightly packed sample in a thin capillary tube is heated at a controlled rate. A slow heating rate (e.g., 1-2 °C/min) near the expected melting point is essential for accuracy, as it allows for thermal equilibrium between the heating block, the thermometer, and the sample.[13] A preliminary, rapid determination is often performed to identify the approximate melting range, saving time in the subsequent, more precise measurement.[5]

Experimental Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the compound is a dry, fine powder. If necessary, gently grind it in a mortar and pestle.[12]

-

Press the open end of a glass capillary tube into the powder several times.

-

Invert the tube and tap it firmly on a hard surface to pack the powder into the sealed bottom. A packed sample height of 2-3 mm is ideal.[13]

-

-

Measurement:

-

Place the capillary tube into the heating block of a melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. Use a fresh sample for the accurate measurement.

-

For the accurate determination, set the apparatus to heat rapidly to a temperature about 5-10 °C below the approximate melting point.

-

Then, reduce the heating rate to 1-2 °C/min.[13]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of the molecule.

-

¹H NMR: Expected signals would include aromatic protons (doublets and doublets of doublets in the ~7.0-7.5 ppm region), an aliphatic proton adjacent to the carboxylic acid (~2.5-3.0 ppm), and other aliphatic protons on the tetralin ring (~1.5-3.0 ppm).

-

¹³C NMR: Key signals would include the carbonyl carbon of the carboxylic acid (~175-185 ppm), aromatic carbons (with C-F coupling visible for the carbon attached to fluorine), and multiple aliphatic carbons in the 20-40 ppm range.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 208. Key fragmentation patterns could include the loss of the carboxylic acid group (-45 Da) and fragmentation of the tetralin ring.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1725 cm⁻¹), C-F stretches (~1000-1250 cm⁻¹), and C-H stretches from the aromatic and aliphatic portions.

Conclusion

The physicochemical properties of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid are integral to its potential as a research tool or therapeutic agent. Lipophilicity, acidity, and solubility are not merely data points but are critical determinants of a molecule's biological fate. By employing the robust, validated protocols outlined in this guide, researchers can generate high-quality, reproducible data. This enables informed decision-making in lead optimization, formulation design, and the overall advancement of drug development programs.

References

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

thinkSRS.com. Melting Point Determination. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

USP-NF. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. [Link]

-

SSERC. Melting point determination. [Link]

-

USP-NF. <1236> Solubility Measurements. [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

Bio-protocol. Determination of partition coefficients (log P). [Link]

-

OECD. Test No. 112: Dissociation Constants in Water. [Link]

-

OECD. Test No. 112: Dissociation Constants in Water. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

ResearchGate. Solubility criteria as per USP and BP. [Link]

-

Avomeen. pKa Determination Testing. [Link]

Sources

- 1. oecd.org [oecd.org]

- 2. uspnf.com [uspnf.com]

- 3. uspnf.com [uspnf.com]

- 4. usp.org [usp.org]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. 6-FLUORO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBOXYLIC ACID | 885269-59-0 [chemicalbook.com]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 8. bio-protocol.org [bio-protocol.org]

- 9. testinglab.com [testinglab.com]

- 10. oecd.org [oecd.org]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. thinksrs.com [thinksrs.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS number

An In-Depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

This guide provides a comprehensive technical overview of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a key building block for researchers and scientists in the field of medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and critical applications, with a focus on the scientific rationale behind its use.

Core Identity and Significance

6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a fluorinated derivative of the tetralin scaffold. Its formal Chemical Abstracts Service (CAS) number is 885269-59-0 [1][2].

The tetralin (1,2,3,4-tetrahydronaphthalene) framework is a privileged scaffold in medicinal chemistry. It represents a conformationally restricted analog of phenylethylamine, a core structure in many neurotransmitters. The introduction of a fluorine atom and a carboxylic acid group provides specific, highly valuable properties:

-

Fluorine Moiety : The strategic placement of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. It often enhances membrane permeability and can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a potential drug candidate.

-

Carboxylic Acid Group : This functional group is a versatile handle for chemical modification. It serves as a key attachment point for creating amides, esters, and other derivatives, allowing for the systematic exploration of a compound's structure-activity relationship (SAR).[3] The carboxyl group can also act as a crucial pharmacophore, engaging in hydrogen bonding or ionic interactions with biological targets.[3]

Due to these features, this compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate used in the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical and Structural Data

A clear understanding of a molecule's physical and chemical properties is fundamental for its application in synthesis and research.

| Property | Value | Source |

| CAS Number | 885269-59-0 | [1][2] |

| Molecular Formula | C₁₁H₁₁FO₂ | Derived from structure |

| Molecular Weight | 194.20 g/mol | Calculated |

| Appearance | White to light yellow crystalline powder | (Typical for similar compounds) |

| Synonyms | 6-Fluoro-1,2,3,4-tetrahydro-2-naphthoic acid | [4] |

Synthesis and Mechanistic Considerations

A common approach involves the construction of the tetralone core followed by modifications to introduce the carboxylic acid functionality. A plausible retro-synthetic analysis suggests starting from a fluorinated benzene derivative.

Proposed Synthetic Workflow

Caption: Workflow illustrating the use of the core scaffold in drug discovery.

By coupling the core scaffold with a diverse library of amines, researchers can systematically probe the chemical space around the tetralin core. The fluorine atom at position 6 helps to lock in a specific conformation and improve metabolic properties, while the varied amide side chains explore different interactions within the target's binding pocket. This process of generating analogs and testing them allows for the development of a detailed Structure-Activity Relationship (SAR), guiding the optimization of lead compounds into viable drug candidates. [7]

Analytical Characterization Protocol

Confirming the identity and purity of the synthesized compound is paramount. Standard analytical techniques are used for this purpose.

Protocol: Standard Quality Control Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic peaks for the aromatic protons, the aliphatic protons of the saturated ring, and the acidic proton of the carboxyl group. The integration of these peaks should correspond to the number of protons in the structure.

-

¹³C NMR: A higher concentration may be needed. This spectrum will confirm the presence of all 11 unique carbon atoms in the molecule.

-

¹⁹F NMR: This specific analysis will show a signal corresponding to the single fluorine atom, confirming its presence and chemical environment.

-

-

Mass Spectrometry (MS):

-

Use a technique like Electrospray Ionization (ESI) in negative mode. The primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 193.2. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

-

-

Purity Analysis (HPLC):

-

System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: Monitor at a wavelength where the aromatic ring absorbs, typically around 254 nm.

-

Result: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >98% is generally considered good for this type of intermediate.

-

Conclusion

6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a strategically designed molecular building block of significant interest to the scientific and drug development community. Its combination of a conformationally rigid core, a metabolically robust fluorine atom, and a versatile carboxylic acid handle makes it an ideal starting point for the synthesis of novel chemical entities. Its application in building libraries of compounds for screening, particularly in areas like anti-infectives, underscores its value in the ongoing quest for new and effective therapeutics.

References

- King-Pharm. (n.d.). 6-Fluoro-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid [1267404-55-6].

-

PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Aggarwal, A., et al. (2018). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 28(17), 2892-2898. Available at: [Link]

-

PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt.

-

ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]

-

ARKIVOC. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Research. (2024). Solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives under green and convenient conditions. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 1,2,3,4-tetrahydro- (CAS 119-64-2). Retrieved from [Link]

-

PubChem. (n.d.). 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 6-FLUORO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBOXYLIC ACID | 885269-59-0 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic Acid, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: A Technical Guide

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid represents a class of fluorinated bicyclic compounds with significant potential as a scaffold in medicinal chemistry. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key tool for lead optimization.

The insights and protocols herein are designed for researchers, scientists, and drug development professionals, providing both the foundational data and the causal reasoning behind the spectral interpretations.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the accurate assignment of spectroscopic signals. The structure of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, with standardized atom numbering for NMR correlation, is presented below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

¹H NMR Spectroscopy (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of the title compound is expected to show distinct signals for the aromatic, aliphatic, and carboxylic acid protons.

Predicted ¹H NMR Data

The following data was predicted using online spectral databases and algorithms, assuming a standard solvent of CDCl₃ and a spectrometer frequency of 400 MHz.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-COOH | ~11.0 - 12.0 | broad singlet | - |

| H-5 | ~7.05 | doublet of doublets | JH5-H7 ≈ 2.5, JH5-F ≈ 8.5 |

| H-7 | ~6.85 | doublet of doublets | JH7-H8 ≈ 8.5, JH7-H5 ≈ 2.5 |

| H-8 | ~7.00 | doublet of doublets | JH8-H7 ≈ 8.5, JH8-F ≈ 5.5 |

| H-4 (ax, eq) | ~2.90 | multiplet | - |

| H-1 (ax, eq) | ~2.80 | multiplet | - |

| H-2 | ~2.65 | multiplet | - |

| H-3 (ax, eq) | ~2.10, ~1.85 | multiplet | - |

Interpretation and Causality

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. This results in a characteristic broad singlet far downfield, typically above 10 ppm.

-

Aromatic Protons (H-5, H-7, H-8): These protons resonate in the aromatic region (6.5-8.0 ppm). The fluorine atom at C-6 exerts a significant influence through both inductive and mesomeric effects, and crucially, through-bond spin-spin coupling.

-

H-5 and H-7 are ortho and meta to the fluorine, respectively. Their signals will be split by each other (ortho-coupling, ~8.5 Hz) and by the fluorine atom. The ortho H-F coupling (³JHF) is typically larger than the meta H-F coupling (⁴JHF).

-

H-8 is para to the fluorine and will show coupling to H-7 and a smaller para H-F coupling (⁵JHF).

-

-

Aliphatic Protons: The protons on the saturated tetralin ring appear in the upfield region. The benzylic protons (H-1 and H-4) are deshielded by the adjacent aromatic ring and are expected around 2.8-2.9 ppm. The H-2 proton, being adjacent to the electron-withdrawing carboxylic acid group, is also shifted downfield. The H-3 protons are the most shielded of the aliphatic signals. The complex splitting patterns arise from both geminal and vicinal proton-proton couplings.

¹³C NMR Spectroscopy (Predicted)

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. The presence of the fluorine atom introduces characteristic C-F coupling constants, which are invaluable for structural confirmation.

Predicted ¹³C NMR Data

The following data was predicted, assuming a standard solvent of CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling Constant (¹J, ²J, ³JCF, Hz) |

| C=O (C-9) | ~180 | ³JCF ≈ 2 |

| C-6 | ~162 | ¹JCF ≈ 245 |

| C-8a | ~138 | ³JCF ≈ 8 |

| C-4a | ~130 | ³JCF ≈ 3 |

| C-8 | ~128 | ²JCF ≈ 22 |

| C-5 | ~115 | ²JCF ≈ 21 |

| C-7 | ~113 | ²JCF ≈ 21 |

| C-2 | ~40 | - |

| C-1 | ~29 | - |

| C-4 | ~28 | - |

| C-3 | ~25 | - |

Interpretation and Causality

-

Carboxylic Carbon (C-9): This carbon appears at the most downfield position due to the strong deshielding effect of the two oxygen atoms.

-

Aromatic Carbons:

-

C-6: The carbon directly attached to the fluorine atom (ipso-carbon) shows the most dramatic effect. Its chemical shift is significantly shifted downfield, and it exhibits a very large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz. This large coupling is a definitive indicator of a direct C-F bond.

-

The carbons ortho (C-5, C-7) and meta (C-4a, C-8) to the fluorine atom also show significant two-bond (²JCF) and three-bond (³JCF) couplings, respectively. These couplings are invaluable for assigning the aromatic signals.

-

-

Aliphatic Carbons: The carbons of the saturated ring (C-1, C-2, C-3, C-4) appear in the upfield region, with their chemical shifts influenced by their proximity to the aromatic ring and the carboxylic acid group.

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 2850-2960 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| 1500-1600 | Medium | C=C stretch (Aromatic) |

| 1210-1320 | Strong | C-O stretch |

| 1000-1100 | Strong | C-F stretch |

Interpretation and Causality

-

O-H Stretch: The most prominent feature will be a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ is expected for the carbonyl (C=O) stretching of the carboxylic acid, which typically exists as a dimer in the solid state or in concentrated solution.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the tetralin ring. Weaker absorptions just above 3000 cm⁻¹ for aromatic C-H stretches may also be observed.

-

C-F Stretch: A strong absorption band in the 1000-1100 cm⁻¹ region is characteristic of the C-F stretching vibration, confirming the presence of the fluorine substituent.[1]

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₁H₁₁FO₂

-

Exact Mass: 194.0743

-

Molecular Ion (M⁺•): m/z = 194

-

Key Predicted Fragments (m/z): 149, 121, 109

Interpretation and Predicted Fragmentation Pathway

The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak at m/z = 194. The fragmentation pattern provides structural clues.

Caption: Plausible fragmentation for 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

-

Loss of the Carboxylic Group: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (•COOH), leading to a fragment at m/z = 149. This would be a prominent peak.

-

McLafferty Rearrangement: A McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral molecule (ethenoic acid), potentially leading to a fragment at m/z = 134.

-

Further Fragmentation: The fragment at m/z = 149 could undergo further fragmentation, such as the loss of acetylene (C₂H₂), to yield ions like m/z = 123.

Standard Experimental Protocols

For researchers who synthesize this compound, the following are standardized protocols for acquiring the spectroscopic data.

General Spectroscopic Workflow

Caption: A standardized workflow for the spectroscopic characterization of a novel compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy (FT-IR ATR)

-

Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect a background spectrum of the clean crystal first. Then, collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is used for analysis.

Mass Spectrometry (Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). Use a standard electron ionization energy of 70 eV.

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the m/z values of the major fragment ions.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. The predicted data for ¹H NMR, ¹³C NMR, IR, and MS reveal key structural features that will be invaluable for any researcher working with this molecule. The large ¹JCF coupling constant in the ¹³C NMR spectrum serves as a definitive marker for the fluorinated carbon. The characteristic shifts and couplings in the ¹H NMR aromatic region will allow for unambiguous assignment of the substitution pattern. The IR spectrum is dominated by the carboxylic acid and C-F stretching vibrations, while the mass spectrum is predicted to show a clear molecular ion and logical fragmentation patterns. These predicted data, coupled with the provided standard operating procedures, form a robust foundation for the empirical analysis and structural confirmation of this and related fluorinated tetralin scaffolds.

References

-

NMRDB.org: An online resource for the prediction of ¹H and ¹³C NMR spectra. [Link]

-

ACD/Labs NMR Predictor: A software tool for the prediction of NMR spectra and chemical shifts. [Link]

-

ChemDoodle Web Components: A platform including tools for the simulation of NMR and MS spectra. [Link]

-

CFM-ID: A web server for the prediction of mass spectra. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.

- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.

Sources

The Enigmatic Potential of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: A Technical Guide for Drug Discovery

Preamble: Unveiling a Scaffold of Promise

In the landscape of medicinal chemistry, the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Its unique conformational flexibility, combined with a fused aliphatic and aromatic ring system, provides an ideal framework for the design of novel therapeutics targeting a wide array of biological targets. This technical guide delves into the prospective biological significance of a specific, yet underexplored, derivative: 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid . While direct empirical data on this molecule remains nascent, a comprehensive analysis of its structural congeners and the well-established principles of medicinal chemistry allows us to construct a compelling hypothesis regarding its potential therapeutic applications. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action, and a strategic framework for its future investigation.

I. The Architectural Significance: Deconstructing the Core Moiety

The therapeutic potential of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is intrinsically linked to its distinct molecular architecture. Each component of this structure contributes to its physicochemical properties and, by extension, its putative biological activity.

-

The Tetralin Backbone: This bicyclic hydrocarbon provides a rigid yet conformationally adaptable scaffold. The fusion of a cyclohexane ring to a benzene ring allows for precise spatial orientation of substituents, a critical factor in molecular recognition by biological targets. The tetralin framework is a cornerstone in various approved drugs, underscoring its pharmacological relevance.[[“]][2]

-

The Carboxylic Acid Moiety at Position 2: The placement of a carboxylic acid group at the C2 position of the aliphatic ring is a key determinant of the molecule's potential interactions. Carboxylic acids are common pharmacophores known to engage in hydrogen bonding and ionic interactions with amino acid residues in protein binding pockets.[3][4] This functional group can also influence the compound's solubility and pharmacokinetic profile.

-

The Fluorine Atom at Position 6: The introduction of a fluorine atom on the aromatic ring is a strategic modification in medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius can profoundly impact a molecule's properties by:

-

Altering Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.[5]

-

Enhancing Binding Affinity: Participating in favorable electrostatic and polar interactions with target proteins.[5]

-

Modulating Lipophilicity: Influencing the molecule's ability to cross biological membranes.[6]

-

The strategic placement of these functional groups on the tetralin scaffold suggests a molecule designed for specific biological engagement.

II. Synthesis and Derivatization: A Chemist's Perspective

The synthesis of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and its derivatives is achievable through established organic chemistry methodologies. A plausible synthetic route would involve the fluorination of a suitable tetralone precursor followed by the introduction of the carboxylic acid functionality.

Illustrative Synthetic Workflow:

Caption: Postulated mechanism of anticancer activity.

Supporting Evidence from Analogs:

| Analog Class | Observed Activity | Potential Implication for Target Compound | Reference |

| Tetralin-6-yl-pyrimidine derivatives | Activity against liver and breast carcinoma cell lines. | The core tetralin structure is amenable to modifications that confer anticancer properties. | [2] |

| Thiazoline-tetralin derivatives | Potent antitumor efficiency against human breast and lung carcinoma cell lines. | Demonstrates the versatility of the tetralin scaffold in anticancer drug design. | [7][8][9] |

| Tetrahydronaphthalene-fused spirooxindoles | Inhibition of Cyclin-Dependent Kinase 4 (CDK4), leading to cell cycle arrest. | The carboxylic acid moiety could mimic interactions of known CDK inhibitors. | [10] |

B. Neurological and Psychiatric Applications

The tetralin scaffold is famously present in the selective serotonin reuptake inhibitor (SSRI) sertraline, highlighting its potential to modulate central nervous system (CNS) targets. [11] Hypothesized CNS Activity:

The fluorine substituent could enhance blood-brain barrier permeability, a desirable trait for CNS-acting drugs. The carboxylic acid could interact with receptors or transporters involved in neurotransmission.

Supporting Evidence from Analogs:

| Analog Class | Observed Activity | Potential Implication for Target Compound | Reference |

| Substituted tetralones | Antidepressant and acetylcholinesterase inhibitory activity. | Suggests the tetralin core can be tailored for various CNS targets. | [11] |

| Tetrahydronaphthalen-2-yl derivatives | Selective μ-opioid receptor agonists. | Indicates the potential for interaction with G-protein coupled receptors in the CNS. | [12][13] |

C. Anti-infective Properties

Recent research has uncovered the potential of tetralin derivatives as potent anti-infective agents.

Supporting Evidence from Analogs:

| Analog Class | Observed Activity | Potential Implication for Target Compound | Reference |

| Tetrahydronaphthalene amides | Inhibition of ATP synthase in Mycobacterium tuberculosis. | The core scaffold can be functionalized to target essential bacterial enzymes. | [14] |

IV. Experimental Validation: A Strategic Approach

To transition from hypothesis to empirical evidence, a structured experimental workflow is paramount.

Proposed Experimental Workflow:

Caption: A strategic workflow for the experimental validation of the target compound.

Detailed Protocols:

-

Initial Cytotoxicity Screening (MTT Assay):

-

Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates.

-

Treat cells with a concentration gradient of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

-

Incubate for 48-72 hours.

-

Add MTT reagent and incubate until formazan crystals form.

-

Solubilize crystals and measure absorbance to determine cell viability.

-

-

Receptor Binding Assays:

-

Prepare cell membranes or purified receptors of interest (e.g., opioid receptors, serotonin transporter).

-

Incubate with a radiolabeled ligand and varying concentrations of the test compound.

-

Separate bound from unbound ligand.

-

Quantify radioactivity to determine the IC50 value of the test compound.

-

V. Future Directions and Conclusion

6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid represents a molecule of significant, albeit currently unrealized, potential. The convergence of a privileged scaffold with strategic chemical modifications warrants its thorough investigation. The insights provided in this guide, drawn from the rich history of tetralin chemistry and pharmacology, offer a solid foundation for initiating such an exploration. The path forward requires a synergistic effort between synthetic chemists, pharmacologists, and molecular biologists to unlock the therapeutic promise held within this intriguing molecule. The journey from a hypothetical agent to a clinical candidate is arduous, but for scaffolds as promising as the tetralin core, it is a journey worth undertaking.

References

-

ResearchGate. (n.d.). Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. Retrieved from [Link]

-

PubMed. (2016). Design Synthesis and Structure-Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl With N-phenyl-N-(piperidin-2-yl)propionamide Derivatives as Opioid Ligands. Retrieved from [Link]

-

Consensus. (2024). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Retrieved from [Link]

-

PubMed. (2022). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Retrieved from [Link]

- Google Patents. (n.d.). SUBSTITUTED TETRALINS AND INDANES AND THEIR APPLICATIONS.

-

Der Pharma Chemica. (n.d.). Quantitative Structure-Activity Relationship and Molecular Modeling Studies on a series of chiral tetrahydronaphthalene-fused spirooxindole as. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Retrieved from [Link]

-

PubMed. (1983). Structure activity relationships of selected naphthalene derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism. Retrieved from [Link]

-

PubMed. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. Retrieved from [Link]

-

MDPI. (n.d.). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Biologically active molecules prepared from fluorinated carboxylic.... Retrieved from [Link]

-

(n.d.). SYNTHESIS AND ANTICANCER ACTIVITY OF NOVEL TETRALIN-6- YLPYRIDINE AND TETRALIN-6-YLPYRIMIDINE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Retrieved from [Link]

-

(n.d.). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Retrieved from [Link]

-

MDPI. (n.d.). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Retrieved from [Link]

-

(n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]

-

PubMed. (2001). 1-tetralone-2-acetic acid: hydrogen bonding in two gamma-keto acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

Sources

- 1. consensus.app [consensus.app]

- 2. researchgate.net [researchgate.net]

- 3. (+/-)-1-Tetralone-3-carboxylic acid and (+/-)-1-tetralone-2-acetic acid: hydrogen bonding in two gamma-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure-property relationships of fluorinated carboxylic acid bioisosteres [escholarship.org]

- 7. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Abstract

6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid represents a novel chemical entity with an unexplored therapeutic potential. This guide provides a comprehensive, technically-grounded framework for the de-novo identification and validation of its molecular targets. We move beyond theoretical concepts to detail a pragmatic, multi-pronged strategy commencing with computational target prediction, followed by robust experimental validation using state-of-the-art biophysical and cell-based assays. Detailed, step-by-step protocols for key methodologies, including Affinity Purification-Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA), are provided to equip researchers in pharmacology and drug development with the necessary tools to elucidate the mechanism of action for this and other novel small molecules. This document is structured to serve as a practical whitepaper, blending established principles with actionable experimental design.

Introduction: The Rationale for Target Discovery

The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a well-established pharmacophore present in numerous clinically significant agents.[1][[“]] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antidepressant, and anti-inflammatory properties.[1][[“]][3] For instance, the tetralin ring is a core component of the antidepressant sertraline and certain anthracycline antibiotics used in chemotherapy.[1][[“]][3] Specifically, aminotetralin analogs are known to interact with G protein-coupled receptors (GPCRs) such as serotonergic and adrenergic receptors.[4][5][6][7]

The subject of this guide, 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is a structurally distinct derivative. The introduction of a fluorine atom can significantly alter pharmacokinetic and pharmacodynamic properties, while the carboxylic acid moiety suggests potential interactions with targets that recognize charged groups, such as certain enzymes or transporters. Given the lack of existing data on this specific molecule, a systematic and unbiased approach to target identification is paramount. This guide outlines a logical workflow designed to comprehensively map its biological interaction landscape.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, computational methods provide a cost-effective and rapid means to generate initial hypotheses.[8][9] These in silico approaches leverage vast biological and chemical databases to predict potential protein targets based on the ligand's structure.

Methodology: Reverse Docking and Pharmacophore Screening

Reverse (or inverse) docking is a primary computational strategy where a single ligand of interest is docked against a large library of 3D protein structures to identify potential binding partners.[10] This approach helps to prioritize protein families for subsequent experimental validation.

Logical Framework for In Silico Target Prediction:

Sources

- 1. researchgate.net [researchgate.net]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. routledge.com [routledge.com]

- 10. In silico target identification of biologically active compounds using an inverse docking simulation [e-ompa.org]

An In-depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The introduction of a fluorine atom at the 6-position and a carboxylic acid at the 2-position creates a unique chemical entity, 6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, with significant potential for therapeutic applications. This guide provides a comprehensive overview of this class of compounds, delving into their synthesis, chemical properties, and potential biological activities. We will explore the rationale behind synthetic strategies, discuss structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and evaluation of these promising molecules.

Introduction: The Tetralin Scaffold in Drug Discovery

The tetralin ring system, a bicyclic aromatic hydrocarbon, is a versatile building block in the design of novel therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive scaffold for targeting a wide range of biological receptors and enzymes. Derivatives of tetralin have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and central nervous system effects.[1][2][4][5]

The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. The high electronegativity and small size of fluorine can alter a compound's metabolic stability, binding affinity, and bioavailability.[6] Specifically, the 6-fluoro substitution on the tetralin ring is a key feature in several reported bioactive molecules.

Furthermore, the carboxylic acid functional group at the 2-position provides a handle for further derivatization and can act as a key interaction point with biological targets, often through hydrogen bonding or ionic interactions. This guide will focus on the synthesis and potential applications of derivatives and analogs of 6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a molecule poised for exploration in modern drug discovery.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of 6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and its derivatives can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired stereochemistry, and the scale of the synthesis. A common and versatile starting material for this scaffold is 6-fluoro-2-tetralone.[6]

General Synthetic Workflow

A representative synthetic workflow to access the target scaffold and its derivatives is outlined below. This multi-step process leverages well-established organic chemistry transformations.

Caption: General synthetic workflow for 6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and its derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylate

This protocol details the synthesis of a key intermediate ester, which can then be hydrolyzed to the desired carboxylic acid.

Step 1: Horner-Wadsworth-Emmons Reaction

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add a solution of 6-fluoro-2-tetralone (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the α,β-unsaturated ester.

Step 2: Catalytic Hydrogenation

-

Dissolve the α,β-unsaturated ester (1.0 eq) in ethanol in a flask suitable for hydrogenation.

-

Add palladium on carbon (10% w/w, 0.05 eq) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (balloon or Parr shaker).

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature for 6-8 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude saturated ester, which can be used in the next step without further purification.

Step 3: Hydrolysis to the Carboxylic Acid

-

Dissolve the saturated ester (1.0 eq) in a mixture of THF and water (3:1).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired 6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Structure-Activity Relationships (SAR) and Potential Biological Applications

While specific biological data for 6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is not extensively published, we can infer potential applications and SAR based on related tetralin derivatives.

Potential Therapeutic Targets

The tetralin scaffold has been explored for a variety of therapeutic targets. The introduction of the 6-fluoro and 2-carboxylic acid moieties can be hypothesized to direct the activity towards specific targets.

Caption: Potential biological targets for 6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid derivatives.

-

Growth Hormone Secretagogue Receptor (GHS-R) Antagonists: Tetralin carboxamides have been identified as potent and selective GHS-R antagonists.[7] The carboxylic acid of our title compound can be readily converted to a wide range of amides for screening against this target.

-

Anticancer Agents: Various tetralin derivatives have shown promise as anticancer agents.[5] The fluorinated tetralin core could enhance cell permeability and metabolic stability, potentially leading to improved efficacy.

-

Antibacterial Agents: Tetrahydronaphthalene amides have been reported as inhibitors of Mycobacterium tuberculosis.[4] The core scaffold provides a template for the development of new antibacterial agents.

-

Central Nervous System (CNS) Agents: The tetralin scaffold is present in drugs targeting the CNS, such as the selective serotonin reuptake inhibitor (SSRI) sertraline.[1] The lipophilicity of the fluorinated tetralin core may facilitate blood-brain barrier penetration.

SAR Insights

Based on the literature for related compounds, the following SAR insights can be proposed:

| Position | Substituent/Modification | Potential Impact on Activity |

| 2 | Carboxylic Acid to Amide/Ester | Modulates target interaction and cell permeability. Amide derivatives are crucial for GHS-R antagonism.[7] |

| 6 | Fluoro Group | Enhances metabolic stability and binding affinity. |

| Aromatic Ring | Additional Substituents | Can modulate electronic properties and provide additional binding interactions. |

| Alicyclic Ring | Stereochemistry at C2 | The stereochemistry of the carboxylic acid substituent can be critical for chiral recognition at the biological target. |

Biological Evaluation: A Representative Assay Protocol

To assess the potential anticancer activity of newly synthesized derivatives, a standard MTT assay can be employed to determine the cytotoxic effects on a cancer cell line.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)